molecular formula C27H18N6O B4871491 6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4871491
M. Wt: 442.5 g/mol
InChI Key: HHZISLJRLDKDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences This compound is characterized by its unique structure, which includes a quinoxaline moiety, a pyrano[2,3-c]pyrazole core, and various functional groups such as amino, phenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under mild conditions, often in the presence of catalysts such as phosphorous acid or under neutral conditions upon heating .

Industrial Production Methods

the principles of green chemistry and cost-effective methods are often employed to scale up the synthesis of similar heterocyclic compounds . These methods aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of key enzymes and signaling pathways . The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .

Properties

IUPAC Name

6-amino-1,3-diphenyl-4-quinoxalin-2-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c28-15-19-23(22-16-30-20-13-7-8-14-21(20)31-22)24-25(17-9-3-1-4-10-17)32-33(27(24)34-26(19)29)18-11-5-2-6-12-18/h1-14,16,23H,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZISLJRLDKDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(C(=C(O3)N)C#N)C4=NC5=CC=CC=C5N=C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Amino-1,3-diphenyl-4-(quinoxalin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.